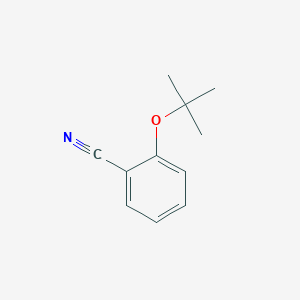

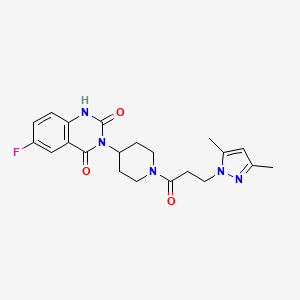

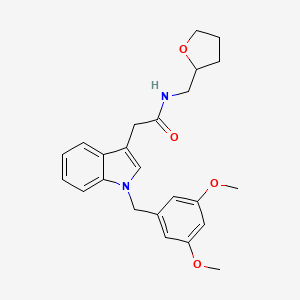

![molecular formula C19H18N2O4 B2706484 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate CAS No. 955961-65-6](/img/structure/B2706484.png)

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common alkyl group in organic chemistry . The compound also contains a carbonyl group, a phenyl group, and a furoate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The tert-butyl group would add some bulk to the molecule, and the furoate ester group would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .科学的研究の応用

Cooperative Molecular Dimers and Chemical Synthesis

Research on pyrazole derivatives, including structures similar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate, has highlighted their significance in forming cooperative molecular dimers through intermolecular hydrogen bonds. These dimers exhibit unique dimerization processes in solution, attributed to N–H···N hydrogen bonds, which have implications for understanding molecular interactions and synthesis processes. The study of these compounds offers insights into their dimerization behavior and potential applications in chemical synthesis and materials science (Zheng, Wang, & Fan, 2010).

Advanced Organic Synthesis Techniques

Pyrazole derivatives are key in advanced organic synthesis, providing pathways to synthesize multifunctional compounds. For example, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrates the versatility of pyrazole derivatives in synthesizing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. These synthesis methods highlight the role of pyrazole derivatives in developing new materials and chemicals (Iminov et al., 2015).

Catalyst Development and CO2 Fixation

The use of bifunctional frustrated pyrazolylborane Lewis pairs in fixing carbon dioxide and other small molecules illustrates another research application of pyrazole derivatives. These studies contribute to the development of catalysts for environmental and industrial processes, particularly in carbon capture technologies and the synthesis of value-added products from CO2 (Theuergarten et al., 2012).

Liquid Crystalline Polymers and Material Science

Pyrazole-based compounds are instrumental in synthesizing mesogen-jacketed liquid crystalline polymers, showcasing the potential of these derivatives in creating advanced materials with specific optical and electronic properties. These materials have applications in displays, sensors, and other electronic devices, underscoring the importance of pyrazole derivatives in material science and engineering (Chai et al., 2007).

Coordination Chemistry and Sensing Applications

Pyrazole derivatives play a crucial role in coordination chemistry, forming complexes with metals that have applications in sensing, catalysis, and luminescence. The synthesis and coordination chemistry of these compounds provide a foundation for developing new materials and sensors, demonstrating the versatility and application breadth of pyrazole derivatives in scientific research (Halcrow, 2005).

将来の方向性

作用機序

The mode of action would depend on the specific targets of the compound. It could act as an inhibitor, activator, or modulator of its target’s function . The biochemical pathways affected would depend on the role of the target in cellular processes .

Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). Factors such as the compound’s solubility, stability, and size could influence these processes .

The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to observable effects at the tissue or organism level .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

[2-(1-tert-butylpyrazole-4-carbonyl)phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19(2,3)21-12-13(11-20-21)17(22)14-7-4-5-8-15(14)25-18(23)16-9-6-10-24-16/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYLTOCWROZZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

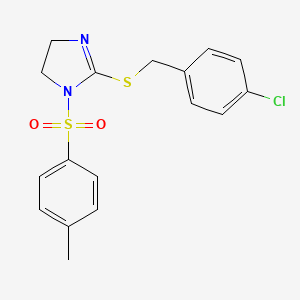

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)

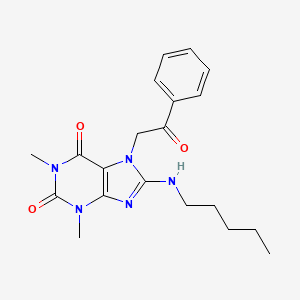

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

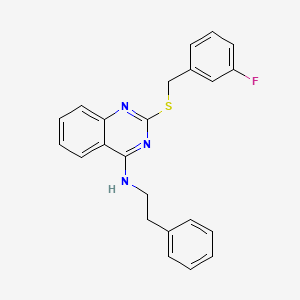

![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)